molecular formula C12H18O6 B14695993 Ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enoic acid CAS No. 30351-73-6

Ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enoic acid

Cat. No.: B14695993
CAS No.: 30351-73-6
M. Wt: 258.27 g/mol
InChI Key: PHXUXIXKBHUYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl prop-2-enoate: , 2-methylprop-2-enoic acid , and prop-2-enoic acid are organic compounds with significant industrial and scientific applications It is a colorless liquid with a characteristic acrid odor and is primarily used in the production of polymers

Preparation Methods

Ethyl prop-2-enoate: is typically produced by the acid-catalyzed esterification of acrylic acid with ethanol. This reaction can be carried out using catalysts such as ion exchange resins or sulfuric acid. The crude ester obtained from the reaction undergoes processes like derecombination, extraction, and rectification to yield the final product . Industrial production methods also include the oxidation of propylene to produce acrylic acid, which is then esterified with ethanol .

2-methylprop-2-enoic acid: is commonly prepared from acetone cyanohydrin, which is converted to methacrylamide sulfate using sulfuric acid. This derivative is then hydrolyzed to methacrylic acid . Another method involves the oxidation of isobutylene to methacrolein, followed by further oxidation to methacrylic acid .

Prop-2-enoic acid: is produced industrially by the oxidation of propylene. This process involves the catalytic oxidation of propylene to acrolein, which is then further oxidized to acrylic acid .

Scientific Research Applications

Ethyl prop-2-enoate: is widely used in the production of polymers, including resins, plastics, and rubber. It is also a reagent in the synthesis of various pharmaceutical intermediates . In scientific research, it is used as a co-monomer with vinyl and acrylic monomers in the polymerization of various polymers .

2-methylprop-2-enoic acid: is used in the manufacture of resins and plastics, particularly in the production of polymethyl methacrylate (PMMA). It is also used in the formulation of adhesives, coatings, and sealants . In biomedical research, it is used in the development of drug delivery systems and hydrogels .

Prop-2-enoic acid: is used in the production of superabsorbent polymers, which are used in products like diapers and sanitary napkins. It is also used in the manufacture of adhesives, paints, and coatings .

Mechanism of Action

Ethyl prop-2-enoate: exerts its effects primarily through polymerization reactions. The vinyl group in its structure is susceptible to polymerization, allowing it to form long polymer chains. This property is exploited in the production of various polymers and copolymers .

2-methylprop-2-enoic acid: acts as a monomer in polymerization reactions, forming polymers like PMMA. The carboxyl group in its structure allows it to participate in various chemical reactions, including esterification and addition reactions .

Prop-2-enoic acid: also acts as a monomer in polymerization reactions, forming polyacrylic acid and its derivatives. Its carboxyl group allows it to undergo various addition and substitution reactions .

Properties

CAS No.

30351-73-6

Molecular Formula

C12H18O6

Molecular Weight

258.27 g/mol

IUPAC Name

ethyl prop-2-enoate;2-methylprop-2-enoic acid;prop-2-enoic acid

InChI

InChI=1S/C5H8O2.C4H6O2.C3H4O2/c1-3-5(6)7-4-2;1-3(2)4(5)6;1-2-3(4)5/h3H,1,4H2,2H3;1H2,2H3,(H,5,6);2H,1H2,(H,4,5)

InChI Key

PHXUXIXKBHUYCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C.CC(=C)C(=O)O.C=CC(=O)O

Related CAS

30351-73-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.